molecular formula C10H17N3S B7926962 N1-Cyclopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine

N1-Cyclopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine

Cat. No.: B7926962
M. Wt: 211.33 g/mol
InChI Key: FHQBHSFNOVWZLO-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine is a chemical compound characterized by the presence of a cyclopropyl group, a thiazole ring, and an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

    Coupling Reactions: The final step involves coupling the thiazole ring and the cyclopropyl group with ethane-1,2-diamine through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thiazole ring positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents with appropriate catalysts.

Major Products

Scientific Research Applications

N1-Cyclopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group and thiazole ring contribute to its binding affinity and reactivity with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-Cyclopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine: Characterized by the presence of a cyclopropyl group, thiazole ring, and ethane-1,2-diamine backbone.

    This compound: Similar structure but with different substituents on the thiazole ring or ethane-1,2-diamine backbone.

Uniqueness

This compound is unique due to its specific combination of structural features, which contribute to its distinct reactivity and potential applications. The presence of both a cyclopropyl group and a thiazole ring in the same molecule is relatively rare, making this compound a valuable asset for scientific research and industrial applications.

Properties

IUPAC Name

N'-cyclopropyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-8(10-12-5-7-14-10)13(6-4-11)9-2-3-9/h5,7-9H,2-4,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQBHSFNOVWZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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